![molecular formula C14H11FN2OS B13342554 5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine typically involves the following steps:
-
Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired benzothiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-5-fluorobenzothiazole: Similar structure but without the methoxyphenyl group.
Uniqueness
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11FN2OS |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-fluoro-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-4-2-3-10(8-11)16-14-17-12-7-9(15)5-6-13(12)19-14/h2-8H,1H3,(H,16,17) |
InChI Key |
WXLQPNSLHVJGDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




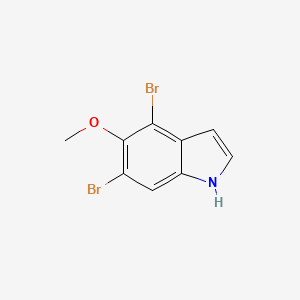
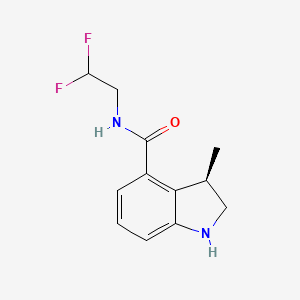

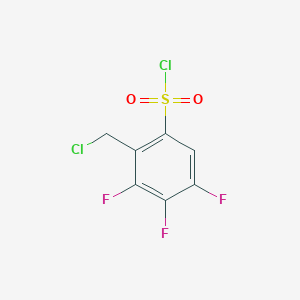
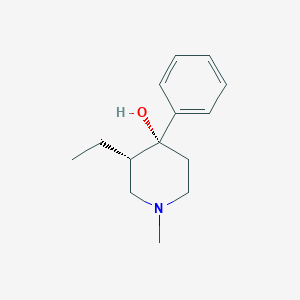

![2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)

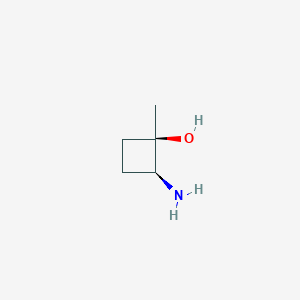

![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)

